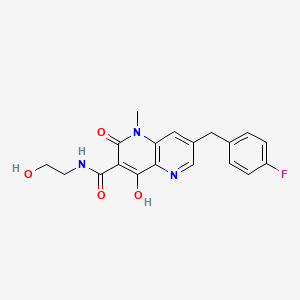

GSK-364735

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure in first source

Properties

CAS No. |

863434-13-3 |

|---|---|

Molecular Formula |

C19H18FN3O4 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

7-[(4-fluorophenyl)methyl]-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-1,5-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C19H18FN3O4/c1-23-14-9-12(8-11-2-4-13(20)5-3-11)10-22-16(14)17(25)15(19(23)27)18(26)21-6-7-24/h2-5,9-10,24-25H,6-8H2,1H3,(H,21,26) |

InChI Key |

QWLNINWUBHHOLU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)C(=O)NCCO)O)N=CC(=C2)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of GSK-364735: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of GSK-364735, a potent and selective inhibitor of HIV-1 integrase. The following sections provide a comprehensive overview of its biochemical and cellular activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Executive Summary

This compound is a naphthyridinone-based compound that exhibits potent antiretroviral activity by specifically targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. Its mechanism of action involves binding to the catalytic core of the integrase, effectively blocking the crucial strand transfer step in the process of viral DNA integration into the host genome. This inhibition of integration prevents the establishment of a productive viral infection.

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound functions as an integrase strand transfer inhibitor (INSTI). The core of its mechanism lies in its ability to chelate two essential metal ions, typically magnesium (Mg2+), within the active site of the HIV-1 integrase enzyme. This "two-metal binding" is a characteristic feature of this class of inhibitors.[1][2] By occupying this key position, this compound competitively inhibits the binding of the host DNA to the viral pre-integration complex, thereby preventing the covalent insertion of the viral DNA into the host chromosome.[1][3]

The direct consequence of this inhibition is a halt in the viral replication cycle. While earlier steps such as reverse transcription are unaffected, the blockage of integration leads to an accumulation of unintegrated viral DNA in the form of two-long-terminal-repeat (2-LTR) circles within the infected cell.[1][3] These circular DNA forms are replication-incompetent, effectively terminating the viral life cycle.

Below is a diagram illustrating the HIV-1 life cycle and the specific point of inhibition by this compound.

References

- 1. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]

GSK-364735 as a novel HIV-1 integrase inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-364735, a novel and potent inhibitor of HIV-1 integrase. It details the compound's mechanism of action, chemical properties, in vitro efficacy, and resistance profile. Furthermore, this guide outlines the key experimental protocols for the evaluation of HIV-1 integrase inhibitors and presents visual diagrams of the HIV-1 integration pathway and a typical drug development workflow.

Core Compound and Efficacy Data

This compound is a naphthyridinone derivative that potently targets the strand transfer activity of HIV-1 integrase.[1][2] It functions as a two-metal binding inhibitor, competitively binding to the active site of the integrase enzyme.[1][2][3] This mechanism effectively blocks the integration of the viral DNA into the host cell's genome, a critical step in the HIV-1 replication cycle.[2][4][5]

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₉H₁₈FN₃O₄ |

| Molecular Weight | 371.36 g/mol [6] |

| Chemical Structure | N/A |

| Synonyms | S/GSK-364735[7] |

| Salt Forms | Potassium Salt, Sodium Salt[7][8][9][10] |

In Vitro Efficacy and Binding Affinity

This compound has demonstrated potent antiviral activity against HIV-1 in various in vitro assays.[1][2]

| Assay | Cell Type/Condition | IC₅₀ / EC₅₀ (nM) | K_d_ (nM) |

| Integrase Strand Transfer | Recombinant HIV-1 Integrase | 8 ± 2[1][2] | N/A |

| Antiviral Activity | Peripheral Blood Mononuclear Cells (PBMCs) | 1.2 ± 0.4[1][2] | N/A |

| Antiviral Activity | MT-4 Cells | 5 ± 1[1][2] | N/A |

| Binding Affinity | Competitive Binding Assay | N/A | 6 ± 4[1][2] |

Note: The antiviral potency of this compound is reduced in the presence of human serum. A 35-fold decrease in potency was observed in 100% human serum in the MT-4 cell assay.[2][11]

Resistance Profile

A key characteristic of a novel antiretroviral is its activity against viral strains resistant to existing drugs. This compound has shown a favorable resistance profile.

| Resistance Profile | Observation |

| Cross-Resistance | This compound retains full potency against HIV-1 strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs).[1] |

| Integrase Inhibitor Resistance | While active against some integrase inhibitor-resistant strains (e.g., T66I, E92Q), cross-resistance has been observed with other mutations.[1] |

| Resistance Development | In vitro passage of HIV-1 in the presence of this compound leads to the selection of resistance mutations within the integrase active site.[2] |

Signaling Pathway and Mechanism of Action

The primary target of this compound is the HIV-1 integrase-catalyzed strand transfer reaction. The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize HIV-1 integrase inhibitors like this compound.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the integration process.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (biotin-labeled oligonucleotide corresponding to the HIV-1 LTR U5 end)

-

Target DNA (digoxigenin-labeled oligonucleotide)

-

Streptavidin-coated microplates

-

Assay buffer (containing Mg²⁺ or Mn²⁺)

-

Wash buffer

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution

Protocol:

-

Coat streptavidin-coated microplate wells with the biotin-labeled donor DNA.

-

Wash the wells to remove unbound donor DNA.

-

Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Add serial dilutions of the test compound (e.g., this compound) to the wells.

-

Initiate the strand transfer reaction by adding the digoxigenin-labeled target DNA.

-

Incubate to allow the integration reaction to proceed.

-

Wash the wells to remove unreacted components.

-

Add anti-digoxigenin-HRP antibody and incubate.

-

Wash the wells to remove unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., IIIB or NL4-3)

-

Complete culture medium

-

Test compound (e.g., this compound)

-

96-well microplates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

Protocol:

-

Seed MT-4 cells in a 96-well microplate.

-

Add serial dilutions of the test compound to the wells.

-

Infect the cells with a predetermined amount of HIV-1.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

After the incubation period, quantify the extent of viral replication in the culture supernatant or cell lysate using a chosen method.

-

Determine the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Concurrently, assess the cytotoxicity of the compound on uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC₅₀).

-

Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀.

Experimental Workflow for Inhibitor Development

The development of a novel HIV-1 integrase inhibitor follows a structured workflow, from initial discovery to preclinical evaluation.

References

- 1. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 8. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

GSK-364735: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2][3] As a member of the naphthyridinone class of antiretroviral drugs, it plays a crucial role in preventing the integration of viral DNA into the host cell genome, a critical step in the HIV replication cycle. This document provides a comprehensive technical guide on the chemical structure, properties, and mechanism of action of this compound, including detailed experimental protocols and visual representations of its operational pathways.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 7-((4-fluorophenyl)methyl)-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-1,5-naphthyridine-3-carboxamide.[4] The compound is achiral and is often used in its sodium or potassium salt form to improve solubility and bioavailability.[5][6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C19H18FN3O4 | [4] |

| Molecular Weight | 371.36 g/mol | [4] |

| Sodium Salt Molecular Formula | C19H17FN3NaO4 | [5][7] |

| Sodium Salt Molecular Weight | 393.34 g/mol | [5] |

| Potassium Salt Molecular Formula | C19H17FN3O4.K | [6] |

| Potassium Salt Molecular Weight | 409.45 g/mol | [6] |

| Appearance | Solid | [5] |

| Stereochemistry | Achiral | [4][6] |

Structural Identifiers

| Identifier | Value | Source |

| CAS Number | 863434-13-3 | [4] |

| SMILES | Cn1c2cc(Cc3ccc(cc3)F)cnc2c(c(C(=O)NCCO)c1=O)O | [4] |

| InChI | InChI=1S/C19H18FN3O4/c1-23-14-9-12(8-11-2-4-13(20)5-3-11)10-22-16(14)17(25)15(19(23)27)18(26)21-6-7-24/h2-5,9-10,24-25H,6-8H2,1H3,(H,21,26) | [4] |

| InChIKey | Not explicitly found in search results |

Mechanism of Action: HIV-1 Integrase Inhibition

This compound exerts its antiviral activity by specifically targeting the strand transfer step of HIV-1 DNA integration.[1] This process is catalyzed by the viral enzyme integrase, which is responsible for inserting the viral genome into the host cell's DNA. This compound is a two-metal-binding inhibitor, suggesting it interacts with the magnesium ions at the catalytic core of the integrase enzyme.[8] This interaction prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the replication process. A consequence of this blockage is the accumulation of unintegrated viral DNA in the form of 2-long terminal repeat (2-LTR) circles.[8][9]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1 Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK364735 is a Potent Inhibitor of HIV Integrase and Viral Replication [natap.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of GSK-364735: A Novel HIV-1 Integrase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-364735 is a potent, novel naphthyridinone derivative that inhibits the strand transfer activity of HIV-1 integrase, a critical enzyme for viral replication. Jointly discovered and developed by GlaxoSmithKline and Shionogi, this compound demonstrated significant antiviral activity in preclinical studies, targeting the two-metal binding site within the catalytic center of HIV integrase. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, including quantitative data, experimental methodologies, and key signaling pathways. Although showing promise in early clinical development, the compound was eventually discontinued. This document serves as a valuable resource for researchers in the field of antiretroviral drug discovery.

Introduction: The Unexploited Potential of HIV-1 Integrase

The rising incidence of resistance to existing HIV-1 therapies underscores the critical need for antiretroviral agents with novel mechanisms of action. The HIV-1 integrase (IN) enzyme, which catalyzes the insertion of the viral DNA into the host cell's genome, represents a key therapeutic target. The development of integrase strand transfer inhibitors (INSTIs) has been a significant advancement in HIV treatment. This compound emerged from a research program focused on identifying novel scaffolds for INSTIs.

Discovery and Lead Optimization

This compound, also known as S-364735, is a naphthyridinone derivative identified through a collaborative effort between GlaxoSmithKline and Shionogi. The discovery was based on the knowledge of a minimal pharmacophore for two-metal binding inhibitors of HIV integrase. This pharmacophore consists of a two-metal binding moiety with three heteroatoms and a central acidic hydroxyl group, along with a hydrophobic aromatic ring on a flexible tether. The synthesis of this compound and other naphthyridinone derivatives was first described in the patent literature.

Mechanism of Action

This compound exerts its antiviral activity by potently inhibiting the strand transfer step of HIV-1 DNA integration. It functions as a two-metal binding inhibitor, interacting with the two magnesium ions within the integrase-viral DNA binary complex. This interaction prevents the covalent insertion of the viral DNA into the host chromosome, a crucial step for productive infection.

Cellular mechanism studies confirmed that this compound's mode of action is consistent with an integrase inhibitor. Treatment with this compound resulted in a concentration-dependent decrease in the amount of integrated viral DNA, with a concomitant increase in the levels of 2-long-terminal-repeat (2-LTR) circles, which are episomal forms of unintegrated viral DNA. Importantly, this compound did not affect the total amount of viral DNA, indicating its specific action on the integration step.

In Vitro Antiviral Activity

This compound demonstrated potent and selective antiviral activity against HIV-1 in a variety of in vitro assays.

| Assay Type | Cell Line/Enzyme | Endpoint | Value |

| Biochemical Assay | |||

| Strand Transfer Assay | Recombinant HIV-1 Integrase | IC50 | 7.8 ± 0.8 nM |

| Competitive Binding Assay | Recombinant HIV-1 Integrase | Kd | 6 ± 4 nM |

| Cellular Assays | |||

| Antiviral Activity | Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 1.2 ± 0.4 nM |

| Antiviral Activity | MT-4 cells | EC50 | 5 ± 1 nM |

| Cytotoxicity | Various cell lines | CC50 | > 2,200-fold higher than EC50 |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; Kd: dissociation constant; CC50: 50% cytotoxic concentration.

The antiviral potency of this compound was affected by the presence of human serum, with a calculated 35-fold decrease in potency in 100% human serum.

Cross-Resistance and Combination Therapy

A critical aspect of any new antiretroviral is its activity against resistant strains and its potential for use in combination therapy.

Cross-Resistance Profile

This compound maintained full potency against HIV-1 strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs). However, as expected for an INSTI, some viruses with resistance mutations to other integrase inhibitors also showed reduced susceptibility to this compound. Passage of HIV-1 in the presence of this compound led to the selection of resistance mutations within the integrase active site, similar to those seen with other two-metal binding INSTIs.

Combination Therapy Potential

In cellular combination studies, this compound was tested with 18 approved HIV antiretrovirals. The results showed either additive or synergistic effects, with no evidence of antagonism. This favorable profile suggested its potential for use in combination antiretroviral therapy (cART).

Preclinical and Clinical Development

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats, dogs, and monkeys. Following intravenous administration, this compound exhibited low to moderate clearance and a rapid terminal elimination half-life ranging from 1.5 to 3.9 hours. Oral bioavailability varied across species and formulations, ranging from 6% to 100%.

Clinical Trials

This compound advanced into clinical development, with Phase I and Phase IIa studies conducted to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy.

-

Phase I Studies: A single-dose, randomized, crossover study assessed the relative bioavailability of three formulations and the effect of food on this compound pharmacokinetics in healthy subjects. Another Phase I study in healthy adults evaluated single and repeated doses, demonstrating that the drug was safe and well-tolerated. Food was found to increase the exposure to this compound.

-

Phase IIa Study: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study was conducted to compare the antiviral effect, safety, and tolerability of this compound monotherapy versus placebo over 10 days in HIV-1 infected adults.

Despite exceeding therapeutic trough concentrations at several doses studied, the development of this compound was ultimately discontinued. The specific reasons for discontinuation are not detailed in the available public literature.

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the principles of the key assays used in the evaluation of this compound are outlined below.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of integration.

-

Principle: A recombinant HIV-1 integrase enzyme is incubated with a pre-processed donor DNA substrate and a target DNA substrate. The strand transfer reaction results in the formation of a larger DNA product, which can be quantified.

-

Methodology:

-

Recombinant HIV-1 integrase is purified.

-

A 5'-biotinylated donor DNA substrate is incubated with the enzyme.

-

A 3'-digoxigenin-labeled target DNA is added to the reaction mixture.

-

The reaction is initiated and incubated at 37°C.

-

The reaction is stopped, and the products are captured on a streptavidin-coated plate.

-

The amount of integrated product is detected using an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., alkaline phosphatase), followed by the addition of a chemiluminescent substrate.

-

The IC50 is calculated by measuring the concentration of the inhibitor that reduces the strand transfer activity by 50%.

-

Cellular Antiviral Activity Assay

This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.

-

Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is measured after a defined incubation period.

-

Methodology:

-

Target cells (e.g., PBMCs or MT-4 cells) are seeded in microtiter plates.

-

Serial dilutions of this compound are added to the cells.

-

A known amount of HIV-1 is added to infect the cells.

-

The plates are incubated for several days to allow for viral replication.

-

Viral replication is quantified by measuring a viral marker, such as reverse transcriptase activity in the culture supernatant or the level of a reporter gene (e.g., luciferase) in engineered cell lines.

-

The EC50 is calculated as the concentration of the compound that inhibits viral replication by 50%.

-

Measurement of 2-LTR Circles

This assay quantifies the accumulation of unintegrated viral DNA circles, a hallmark of integrase inhibition.

-

Principle: Real-time quantitative PCR (qPCR) is used to specifically measure the amount of 2-LTR circular DNA in infected cells treated with an integrase inhibitor.

-

Methodology:

-

Cells are infected with HIV-1 in the presence or absence of the inhibitor.

-

After a suitable incubation period, total DNA is extracted from the cells.

-

qPCR is performed using primers that specifically amplify the junction of the two long terminal repeats in the circular DNA form.

-

The amount of 2-LTR circle DNA is normalized to a housekeeping gene to account for variations in cell number and DNA extraction efficiency.

-

An increase in the level of 2-LTR circles in the presence of the inhibitor confirms its mechanism of action.

-

Conclusion

This compound was a potent and selective HIV-1 integrase inhibitor with a novel naphthyridinone scaffold. It demonstrated a clear mechanism of action, favorable in vitro antiviral activity, and a promising profile for use in combination therapy. Although its clinical development was discontinued, the discovery and investigation of this compound have contributed valuable knowledge to the field of antiretroviral drug discovery and the development of integrase inhibitors. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals working on the next generation of HIV therapeutics.

GSK-364735: A Two-Metal Binding Integrase Inhibitor for HIV-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2][3] This process, known as integration, is a key step in the establishment of a persistent infection.[2][3] HIV-1 integrase catalyzes two essential reactions: 3'-processing and strand transfer.[2][4][5] Both of these reactions are dependent on the presence of two divalent metal ions, typically magnesium (Mg2+), within the enzyme's catalytic core.[1][4] The active site of the integrase contains a conserved triad of acidic residues, the DDE motif (Asp64, Asp116, and Glu152), which coordinates these metal ions.[1][3][4]

GSK-364735 is a potent and selective inhibitor of HIV-1 integrase.[6][7] As a member of the naphthyridinone class of inhibitors, this compound functions by chelating the two metal ions in the integrase active site, effectively blocking the strand transfer step of integration.[6][8] This guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and resistance profile of this compound.

Mechanism of Action: Two-Metal Binding Inhibition

The catalytic cycle of HIV-1 integrase involves a two-step process. First, in the cytoplasm, the integrase performs 3'-processing, where it removes a dinucleotide from each 3' end of the viral DNA.[1][2][4] Following transport into the nucleus, the integrase, as part of the pre-integration complex, mediates the strand transfer reaction. In this step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[2][4]

This compound exerts its antiviral effect by competitively binding to the integrase active site when it is complexed with viral DNA.[7][8] The inhibitor's pharmacophore chelates the two essential Mg2+ ions, preventing the binding and proper positioning of the host DNA for the strand transfer reaction.[9] This leads to the accumulation of unintegrated viral DNA in the form of two-long-terminal-repeat (2-LTR) circles.[7][10]

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and cellular assays.

In Vitro Inhibition and Binding Affinity

| Parameter | Value (nM) | Assay |

| IC50 | 7.8 ± 0.8 | Recombinant HIV Integrase Strand Transfer Assay[6] |

| IC50 | 8 ± 2 | Recombinant HIV Integrase Strand Transfer Assay[7][10] |

| Kd | 6 ± 4 | Competitive Binding Assay[7][10] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Cellular Antiviral Activity

| Cell Type | Virus Strain | EC50 (nM) |

| PBMCs | HIV-1Ba-L | 1.2 ± 0.4[7][10] |

| MT-4 | Wild-Type | 5 ± 1[7][10] |

| - | RTI-Resistant Strains | 2.2 to 3.7[6] |

| - | PI-Resistant Strains | 2.0 to 3.2[6] |

EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells. RTI: Reverse Transcriptase Inhibitor. PI: Protease Inhibitor.

Pharmacokinetics in Healthy Adults (Single and Repeated Doses)

| Parameter | Value |

| Tmax (Time to maximum concentration) | 0.75 to 5.0 hours[11][12] |

| t1/2 (Half-life) | 3 to 7 hours[11][12] |

Data from a Phase I study in healthy adult subjects.[11][12][13]

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Methodology:

-

Substrate Preparation: A 5'-biotinylated oligonucleotide duplex mimicking the processed viral DNA end is used as the donor substrate. A second, unlabeled oligonucleotide duplex serves as the target DNA.

-

Reaction Mixture: Recombinant HIV-1 integrase is incubated with the donor DNA in a reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2), a buffering agent (e.g., HEPES), and a reducing agent (e.g., DTT).

-

Inhibitor Addition: Serial dilutions of the test compound (this compound) are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of the target DNA.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

-

Detection: The reaction products are captured on a streptavidin-coated plate and detected using an antibody that specifically recognizes the integrated product. The signal is typically measured using a colorimetric or chemiluminescent substrate.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Antiviral Activity Assay

This assay determines the potency of an antiviral compound in a cell-based model of HIV-1 infection.

Methodology:

-

Cell Seeding: Susceptible target cells (e.g., MT-4 cells or activated PBMCs) are seeded into a 96-well plate.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Viral Infection: A known amount of HIV-1 virus stock is added to the wells.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for viral replication (typically 3-7 days).

-

Measurement of Viral Replication: The extent of viral replication is quantified. Common methods include:

-

MTT Assay: Measures cell viability, where a decrease in viability in untreated, infected cells indicates viral cytopathic effect.

-

p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.

-

Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful infection and integration.

-

-

Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration. A cytotoxicity assay is also performed in parallel to determine the concentration of the compound that is toxic to the cells (CC50), allowing for the calculation of the selectivity index (CC50/EC50).

Resistance Profile

As with other integrase inhibitors that target the enzyme's active site, resistance to this compound can emerge through mutations in the integrase gene.[7] In vitro resistance selection studies have shown that mutations arise in the active site of the integrase.[7] Some cross-resistance has been observed with other integrase inhibitors.[7][10] However, this compound retains full potency against HIV strains that are resistant to reverse transcriptase and protease inhibitors.[6]

Conclusion

This compound is a potent inhibitor of HIV-1 integrase that acts through a two-metal binding mechanism to block the strand transfer step of viral DNA integration. It exhibits nanomolar potency in both biochemical and cellular assays and is active against HIV-1 strains resistant to other classes of antiretroviral drugs. The development of resistance to this compound is associated with mutations in the integrase active site. This comprehensive technical overview provides valuable information for researchers and drug development professionals working on novel HIV-1 therapeutics.

References

- 1. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1 Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Safety and pharmacokinetics of GSK364735, a human immunodeficiency virus type 1 integrase inhibitor, following single and repeated administration in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of GSK-364735 in blocking viral DNA integration

An In-depth Technical Guide on the Role of GSK-364735 in Blocking Viral DNA Integration

Introduction

The integration of a reverse-transcribed viral DNA copy into the host cell's genome is a critical and irreversible step in the replication cycle of retroviruses, including the Human Immunodeficiency Virus (HIV). This process is catalyzed by the viral enzyme integrase (IN), making it a prime target for antiretroviral therapy. Integrase inhibitors block this essential step, preventing the virus from establishing a productive, long-term infection. This compound, a naphthyridinone derivative, is a potent, novel HIV-1 integrase inhibitor that was jointly discovered by GlaxoSmithKline and Shionogi.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function. Although its clinical development was halted due to preclinical safety concerns, the study of this compound provides valuable insights into the inhibition of viral DNA integration.[3][4]

Mechanism of Action: Inhibition of Strand Transfer

This compound exerts its antiviral activity by specifically targeting the strand transfer step of the HIV-1 DNA integration process.[5] The integration process involves two distinct catalytic reactions mediated by integrase: 3'-processing and strand transfer. After the viral DNA is synthesized in the cytoplasm, the integrase enzyme, as part of the pre-integration complex (PIC), cleaves a dinucleotide from each 3' end of the viral DNA. This is known as 3'-processing. The PIC is then transported into the nucleus, where the integrase catalyzes the strand transfer reaction, covalently joining the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.

This compound is a two-metal-binding integrase strand transfer inhibitor (INSTI).[1][6] Its pharmacophore consists of a two-metal binding moiety with three heteroatoms and a hydrophobic aromatic ring.[1] It functions by binding to the active site of the integrase-viral DNA binary complex, chelating the two essential magnesium ions required for catalytic activity.[1][5] This action selectively inhibits the strand transfer step.[5] The consequence of this inhibition in infected cells is a concentration-dependent decrease in the amount of integrated viral DNA.[1][4] Concurrently, the unintegrated viral DNA becomes a substrate for host DNA repair mechanisms, leading to the formation of circular DNA structures, predominantly two-long-terminal-repeat (2-LTR) circles.[1][5][7] this compound does not affect the total amount of viral DNA produced, confirming its specific action on the integration step post-reverse transcription.[1]

Figure 1. Mechanism of action for this compound in the HIV replication cycle.

Quantitative Efficacy Data

This compound demonstrated potent activity in both biochemical and cell-based assays. Its efficacy is characterized by low nanomolar concentrations required for inhibition. The data highlights its high selectivity for the viral target with minimal in-assay cytotoxicity.

| Parameter | Assay Type | Value | Reference |

| IC₅₀ | Recombinant HIV-1 Integrase Strand Transfer | 8 ± 2 nM | [1][7][8] |

| K_d | Competitive Ligand Binding (vs. GSK304649) | 6 ± 4 nM | [1][5][7] |

| EC₅₀ | HIV-1 Replication in PBMC | 1.2 ± 0.4 nM | [1][5][7] |

| EC₅₀ | HIV-1 Replication in MT-4 Cells | 5 ± 1 nM | [1][5][7] |

| Selectivity Index | Antiviral Activity vs. Cytotoxicity | ≥ 2,200 | [1][5][7] |

| Potency Shift | 100% Human Serum (MT-4 cells) | 35-fold decrease | [2][5][7] |

Cross-Resistance Profile

A crucial characteristic of a new antiretroviral agent is its activity against viral strains that are resistant to existing classes of drugs. This compound was found to be equally potent against wild-type HIV-1 and viruses resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs).[1][3] However, some cross-resistance was observed with other integrase inhibitors, which is expected given the shared binding site.[5][7]

| Resistant Virus Type | Inhibitor Class | This compound IC₅₀ Range | Reference |

| RTI-Resistant (5 strains) | NNRTI / NRTI | 2.2 - 3.7 nM | [1][3][5] |

| PI-Resistant (4 strains) | Protease Inhibitor | 2.0 - 3.2 nM | [1][3][5] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies to determine its potency and mechanism of action.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay quantifies the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the integrase enzyme.

-

Methodology:

-

Complex Formation: A binary complex is formed by incubating purified, recombinant HIV-1 integrase with a biotinylated viral DNA oligonucleotide substrate that mimics the U5 end of the HIV-1 long terminal repeat (LTR).[1][9]

-

Inhibitor Incubation: Serial dilutions of this compound are added to the integrase-DNA complex.

-

Strand Transfer Reaction: The strand transfer reaction is initiated by the addition of a target DNA substrate. The mixture is incubated to allow for the integration of the viral DNA substrate into the target DNA.

-

Detection: The reaction products are captured on an avidin-coated plate (e.g., a 96-well plate for high-throughput screening). The integrated product is then detected, often using an antibody that recognizes a specific tag on the target DNA substrate, followed by a colorimetric or chemiluminescent readout.[10]

-

Data Analysis: The signal is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.

-

Cellular Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture model.

-

Objective: To determine the 50% effective concentration (EC₅₀) of this compound in relevant human cells.

-

Methodology:

-

Cell Plating: Human cells susceptible to HIV-1 infection, such as peripheral blood mononuclear cells (PBMCs) or the MT-4 T-cell line, are plated in 96-well plates.[5][7]

-

Compound Addition: The cells are pre-incubated with serial dilutions of this compound for a few hours.[11]

-

Viral Infection: A predetermined amount of an HIV-1 laboratory strain (e.g., NL432) or a clinical isolate is added to the cells.[1][3]

-

Incubation: The infected cells are incubated for several days to allow for multiple rounds of viral replication.

-

Quantification of Replication: Viral replication is quantified by measuring an endpoint marker, such as p24 antigen concentration in the supernatant (via ELISA) or the activity of a reporter gene (e.g., luciferase) engineered into the virus.[11]

-

Data Analysis: The EC₅₀ is calculated from the dose-response curve. A parallel cytotoxicity assay (e.g., measuring ATP levels) is run to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (CC₅₀/EC₅₀).[11]

-

Quantification of Viral DNA Forms by qPCR

This method confirms the mechanism of action by measuring the effect of the inhibitor on different viral DNA species within the infected cell.

-

Objective: To demonstrate that this compound blocks integration, leading to a decrease in integrated DNA and an increase in 2-LTR circles.[1]

-

Methodology:

-

Infection and Treatment: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of this compound.[1]

-

DNA Extraction: At a specified time post-infection (e.g., 48 hours), total cellular DNA is extracted.

-

qPCR Analysis:

-

Integrated DNA: A two-step nested PCR approach is used. The first round of PCR uses primers specific for the viral LTR and a repetitive host element (e.g., Alu sequences) to amplify the virus-host DNA junctions. The second round is a quantitative real-time PCR (qPCR) using primers and a probe specific to the first-round product to quantify the amount of integrated DNA.[12]

-

2-LTR Circles: A specific set of primers is designed to span the LTR-LTR junction that is unique to 2-LTR circular DNA, allowing for their direct quantification by qPCR.[1]

-

Total Viral DNA: Primers targeting a conserved region of the viral genome (e.g., gag) are used to quantify the total amount of viral DNA synthesized. This serves as a control to show the inhibitor does not affect reverse transcription.[1]

-

-

Data Normalization: All qPCR results are normalized to a reference host gene (e.g., GAPDH) to account for variations in DNA extraction and cell number.

-

Figure 2. Workflow for quantifying integrated viral DNA via nested qPCR.

Conclusion

This compound is a highly potent, first-generation integrase strand transfer inhibitor that effectively blocks HIV-1 replication by preventing the integration of viral DNA into the host genome.[7] Its mechanism of action is well-defined, involving the chelation of metal ions in the integrase active site, which leads to an accumulation of unintegrated 2-LTR circles.[1][5] It demonstrated excellent potency against a wide range of HIV-1 strains, including those resistant to other major antiretroviral classes.[3] While preclinical safety findings precluded its further development, the extensive characterization of this compound has significantly contributed to the understanding of integrase inhibition and informed the development of subsequent successful integrase inhibitors like dolutegravir.

References

- 1. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GSK364735 is a Potent Inhibitor of HIV Integrase and Viral Replication [natap.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Assessment of In Vitro Potency

An In-depth Technical Guide on the In Vitro Potency and Efficacy of GSK-364735, a Novel HIV-1 Integrase Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro potency and efficacy of this compound, a naphthyridinone derivative identified as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.

This compound has demonstrated potent inhibitory activity against HIV-1 integrase and viral replication in a variety of in vitro assays. The quantitative data from these assessments are summarized below.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Notes |

| Biochemical Assay | Recombinant HIV-1 Integrase | IC50 | 8 ± 2 | Strand transfer assay.[1][2][3] |

| Recombinant HIV-1 Integrase | Kd | 6 ± 4 | Binding constant, determined by competitive binding assay with another two-metal binding inhibitor.[1][2][3] | |

| Cellular Assays | Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 1.2 ± 0.4 | Antiviral activity against HIV-1 replication.[1][2][3][4] |

| MT-4 Cells | EC50 | 5 ± 1 | Antiviral activity against HIV-1 replication.[1][2][3][4] | |

| MT-4 Cells with 100% Human Serum | EC50 | Extrapolated 35-fold decrease | Demonstrates the impact of protein binding on potency.[1][2][3][5] | |

| PHIV Assay with Human Serum Albumin (HSA) | - | 17-fold shift in potency | Indicates HSA is a predominant serum protein that binds to GSK364735.[2] | |

| PHIV Assay with α1-acid glycoprotein (AAG) | - | 2-fold shift in potency | [2] | |

| Selectivity Index | MT-4 Cells | SI | >2,200 | Ratio of in-assay cytotoxicity to antiviral activity.[1][2][3] |

| Protein-Adjusted IC50 | - | PA-IC50 | 42 | Calculated based on the shift in IC50 in 100% human serum.[6] |

| Protein-Adjusted IC90 | - | PA-IC90 | 168 | [6] |

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound exerts its antiviral effect by specifically targeting the strand transfer step in the HIV-1 DNA integration process. This is achieved through its interaction with the two-metal binding site within the catalytic center of the HIV integrase enzyme. By binding to this site, this compound effectively blocks the integration of viral DNA into the host cell's genome, a critical step for viral replication. This mechanism leads to an accumulation of 2-long-terminal-repeat (2-LTR) circles, which are byproducts of unintegrated viral DNA.[1][2][3]

Caption: Mechanism of this compound action on HIV-1 integration.

Detailed Experimental Protocols

The in vitro potency and efficacy of this compound were determined using a series of standardized biochemical and cellular assays.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

-

Enzyme: Purified recombinant HIV-1 integrase.

-

Substrates: Oligonucleotide substrates mimicking the viral DNA ends.

-

Procedure:

-

Recombinant HIV-1 integrase is incubated with the oligonucleotide substrates in the presence of a divalent metal cation (e.g., Mg2+ or Mn2+).

-

This compound at varying concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed, and the products of the strand transfer reaction are separated by gel electrophoresis.

-

The extent of inhibition is quantified by measuring the reduction in the formation of the strand transfer product.

-

-

Endpoint: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

MT-4 Cell HIV Replication Assay (Cellular)

This assay assesses the antiviral activity of a compound against HIV-1 replication in a human T-cell line.

-

Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

-

Virus: HIV-1 strain IIIB.

-

Procedure:

-

MT-4 cells are infected with the HIV-1 IIIB strain.

-

The infected cells are then plated in 96-well plates containing serial dilutions of this compound.

-

The plates are incubated for 5 days to allow for viral replication and the induction of cytopathic effects (CPE).

-

Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo).

-

-

Endpoint: The 50% effective concentration (EC50) is determined by the concentration of the compound that inhibits HIV-1-induced CPE by 50%. In-assay cytotoxicity is also measured in parallel on uninfected cells.[2]

PHIV Cellular Assay

This assay utilizes a pseudotyped HIV vector to specifically measure the effect of a compound on the early steps of HIV replication, including integration.

-

Vector: A vesicular stomatitis virus G-pseudotyped HIV (PHIV) vector expressing a reporter gene (e.g., luciferase).

-

Cell Line: 293T cells.

-

Procedure:

-

293T cells are plated in 96-well plates.

-

The cells are co-incubated with the PHIV vector and varying concentrations of this compound.

-

After a 2-day incubation, the expression of the reporter gene is measured (e.g., by adding a luciferase substrate and measuring luminescence).

-

-

Endpoint: The IC50 is calculated based on the reduction in reporter gene expression. This assay is also used to assess the effect of serum proteins like human serum albumin (HSA) and α1-acid glycoprotein (AAG) on the compound's potency.[2]

Cross-Resistance and Combination Activity

This compound has demonstrated efficacy against HIV strains resistant to reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs), retaining full potency.[2] While it showed equivalent activity against wild-type and these resistant viruses, some cross-resistance was observed with viruses resistant to other integrase inhibitors.[1][2][3] In combination studies with approved antiretrovirals, this compound exhibited either additive or synergistic effects, with no antagonism observed.[1][3] This suggests its potential for use in combination antiretroviral therapy.

References

- 1. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type 1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Antiviral Potency and Preclinical Pharmacokinetics of GSK364735 Predict Clinical Efficacy in a Phase 2a Study [natap.org]

- 6. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1 Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

GSK-364735: A Technical Overview of Early-Phase Clinical and Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical and preclinical data for GSK-364735, a potent, novel inhibitor of HIV-1 integrase. The information is compiled from publicly available research and clinical trial data to support further investigation and understanding of this compound.

Introduction

This compound is a naphthyridinone derivative that acts as an HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] By binding to the active site of the viral integrase enzyme, this compound prevents the integration of viral DNA into the host cell genome, a critical step in the HIV-1 replication cycle.[3] This document summarizes the key quantitative data from in vitro and in vivo preclinical studies, as well as from a Phase I clinical trial in healthy volunteers. Detailed experimental methodologies and visual representations of the mechanism of action are also provided.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and Phase I clinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |

| Strand Transfer Assay | IC50 | 8 ± 2 | Recombinant HIV-1 Integrase | [3] |

| HIV-1 Replication Assay | EC50 | 1.2 ± 0.4 | Peripheral Blood Mononuclear Cells (PBMCs) | [3] |

| HIV-1 Replication Assay | EC50 | 5 ± 1 | MT-4 cells | [3] |

| Binding Assay | Kd | 6 ± 4 | Recombinant HIV-1 Integrase | [3] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Clearance (% of liver blood flow) | Terminal Elimination Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference |

| Rats | 5.8 | 1.5 - 3.9 | 6 - 100 | |

| Dogs | 27.8 | 1.5 - 3.9 | 6 - 100 | |

| Monkeys | 4.6 | 1.5 - 3.9 | 6 - 100 |

Table 3: Phase I Single Ascending Dose Pharmacokinetics of this compound in Healthy Volunteers (Fasted)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 50 | 133 | 1.5 | 609 | 4.4 |

| 100 | 234 | 1.5 | 1160 | 4.8 |

| 200 | 303 | 2.0 | 1630 | 5.1 |

| 400 | 334 | 2.5 | 1980 | 5.4 |

Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.

Table 4: Phase I Multiple Ascending Dose Pharmacokinetics of this compound in Healthy Volunteers (Fed, Day 8)

| Dose | Cmax (ng/mL) | Trough (ng/mL) | AUC (0-24h) (ng·h/mL) |

| 50 mg q12h | 291 | 45 | 1980 |

| 100 mg q12h | 487 | 89 | 3660 |

| 200 mg q12h | 634 | 154 | 5450 |

| 400 mg q24h | 586 | 63 | 6130 |

| 200 mg q8h | 711 | 245 | 8190 |

Data are presented as geometric means. Cmax: Maximum plasma concentration; Trough: Plasma concentration at the end of the dosing interval; AUC(0-24h): Area under the plasma concentration-time curve over 24 hours.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the strand transfer activity of recombinant HIV-1 integrase.

Methodology:

-

Enzyme and Substrates: Recombinant HIV-1 integrase was used. The assay utilized a donor DNA duplex labeled with biotin at the 5' end and a target DNA duplex labeled with digoxin at the 3' end.

-

Reaction: The integrase-mediated integration of the donor DNA into the target DNA results in a product labeled with both biotin and digoxin.

-

Detection: The reaction product was captured on streptavidin-coated magnetic beads. The amount of incorporated digoxin was quantified using an anti-digoxin antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.

-

Data Analysis: The IC50 value was calculated by measuring the concentration of this compound that resulted in a 50% reduction in the signal compared to the no-inhibitor control.

HIV-1 Replication Assay in MT-4 Cells

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a human T-cell line.

Methodology:

-

Cell Line: MT-4, a human T-cell line highly susceptible to HIV-1 infection, was used.

-

Virus: A laboratory-adapted strain of HIV-1 was used to infect the MT-4 cells.

-

Infection and Treatment: MT-4 cells were infected with HIV-1 at a predetermined multiplicity of infection (MOI). Immediately after infection, the cells were treated with serial dilutions of this compound.

-

Quantification of Viral Replication: After a set incubation period (typically 3-5 days), the extent of viral replication was quantified by measuring the level of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC50 value was calculated as the concentration of this compound that caused a 50% reduction in p24 antigen production compared to the untreated virus-infected control.

Phase I Clinical Trial (NCT00386347)

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy adult subjects.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

-

Part A (Single Ascending Dose): Cohorts of healthy volunteers received a single oral dose of this compound (ranging from 50 mg to 400 mg) or placebo under fasted conditions. The effect of food on the pharmacokinetics of a 200 mg dose was also assessed.

-

Part B (Multiple Ascending Dose): Cohorts of healthy volunteers received multiple oral doses of this compound (ranging from 50 mg twice daily to 400 mg once daily) or placebo for 10 days with food.

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after dosing to determine the plasma concentrations of this compound.

-

Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Safety and Tolerability Assessments: Safety and tolerability were monitored throughout the study via physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Mandatory Visualizations

HIV-1 Integrase Mechanism of Action and Inhibition by this compound

Caption: HIV-1 integrase mechanism and this compound inhibition.

Experimental Workflow for In Vitro HIV-1 Replication Assay

Caption: Workflow for the in vitro HIV-1 replication assay.

Logical Relationship of Preclinical to Clinical Development

Caption: Logical progression from preclinical to clinical studies.

References

- 1. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1 Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and pharmacokinetics of GSK364735, a human immunodeficiency virus type 1 integrase inhibitor, following single and repeated administration in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1 integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacophore of Naphthyridinone Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacophore of naphthyridinone-based inhibitors of HIV-1 integrase. It details the key structural features, structure-activity relationships, quantitative data on inhibitor potency, and the experimental protocols used for their evaluation.

The Core Pharmacophore of Naphthyridinone Integrase Inhibitors

The pharmacophore of naphthyridinone integrase inhibitors, which are a class of Integrase Strand Transfer Inhibitors (INSTIs), is characterized by two essential components that enable their potent inhibitory activity against the HIV-1 integrase enzyme.[1] These inhibitors function by chelating the two essential magnesium ions (Mg²⁺) within the enzyme's active site, effectively blocking the strand transfer step of viral DNA integration into the host genome.[1][2]

The fundamental pharmacophore consists of:

-

A Metal-Binding Moiety: This is a planar, tridentate metal-chelating motif comprising three heteroatoms, often with a central acidic hydroxyl group.[1][2] In the naphthyridinone scaffold, this is typically an 8-hydroxy-1,6-naphthyridine core.[3] This arrangement of heteroatoms is crucial for coordinating with the two Mg²⁺ ions in the integrase active site.[2][4]

-

A Hydrophobic Aromatic Group: This is typically a halobenzyl group attached to the core via a flexible linker.[1][2][5] This part of the molecule engages in π-π stacking interactions with the penultimate deoxycytidine base of the viral DNA, providing additional binding affinity and specificity.[2] The distance and angle of this group relative to the metal-binding center are well-defined and critical for potent activity.[1]

The planar arrangement of the metal-binding motif is considered important for effective inhibitory activity.[4] The general structure of these inhibitors allows them to bind selectively to the complex formed between the integrase enzyme and the viral DNA.[3]

Mechanism of Action: Inhibition of Strand Transfer

Naphthyridinone inhibitors are highly selective for the strand transfer (ST) step of HIV DNA integration, with significantly less activity against the 3'-end processing (3'-P) step.[2][3] The integration process is catalyzed by the integrase enzyme within a nucleoprotein complex known as the intasome.[2][6] By binding to the active site, the inhibitor physically blocks the binding of the host target DNA, thereby preventing the covalent insertion of the viral DNA into the host genome.[6]

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of naphthyridinone inhibitors is highly dependent on the specific substitutions on the core scaffold. Structure-activity relationship studies have provided key insights into optimizing both enzymatic inhibition and cellular activity. For instance, modifications at the N-6 position of the 1,6-naphthyridine ring have been shown to significantly influence anti-HIV activity.[4]

Below are tables summarizing the inhibitory potencies of representative naphthyridinone compounds and related integrase inhibitors.

Table 1: In Vitro Biochemical Inhibition of HIV-1 Integrase

| Compound | Scaffold | Target Assay | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| GSK364735 | Naphthyridinone | Strand Transfer | 7.8 ± 0.8 | [1] |

| L-870,810 | Naphthyridine Carboxamide | Strand Transfer | 8 - 15 | [3] |

| Naphthyridine 7 | 8-Hydroxy-[1][2]Naphthyridine | Strand Transfer | 10 | [7][8] |

| L-870,810 | Naphthyridine Carboxamide | 3'-End Processing | 250 | [3] |

| Compound 5j | Naphthyridine | (Antiviral EC₅₀) | 7.3 ± 0.6 |[5] |

Table 2: Antiviral Activity in Cell-Based Assays

| Compound | Scaffold | Cell Line | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| L-870,810 | Naphthyridine Carboxamide | Cell Culture | CIC₉₅ = 390 | [7][8] |

| BDM-2 | INLAI | MT4/NL4-3 | 8.7 | [9] |

| MUT871 | INLAI | MT4/NL4-3 | 3.1 | [9] |

| Compound 59 | 2-Pyridinone | - | 67 | [4] |

| Compound 60 | 2-Pyridinone | - | 32 |[4] |

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; CIC₉₅: 95% cell culture inhibitory concentration; INLAI: Integrase-LEDGF/p75 Allosteric Inhibitor.

Key Experimental Protocols

The evaluation of naphthyridinone integrase inhibitors involves a series of in vitro biochemical assays and cell-based antiviral and cytotoxicity assays.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step catalyzed by recombinant HIV-1 integrase.

-

Principle: The assay quantifies the integration of a donor DNA substrate (representing viral DNA) into an acceptor DNA substrate (representing host DNA).[10]

-

Methodology:

-

Reaction Setup: Recombinant HIV-1 integrase is incubated with the test compound at various concentrations.

-

Substrate Addition: A pre-processed viral DNA mimic (donor substrate) and a target DNA mimic (acceptor substrate) are added to the reaction mixture. One substrate is typically labeled with a donor fluorophore (e.g., Cy5) and the other with an acceptor (e.g., biotin for binding to streptavidin-europium).[10]

-

Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.

-

Detection: If strand transfer occurs, the donor and acceptor substrates become covalently linked, bringing the fluorophores into close proximity. The resulting signal (e.g., from Homogeneous Time-Resolved Fluorescence - HTRF) is measured.[10] The IC₅₀ value is calculated from the dose-response curve.

-

Antiviral Activity Assay (Cell-Based)

These assays determine the potency of a compound to inhibit HIV-1 replication in a cellular context.

-

Principle: The assay measures the reduction in viral replication in the presence of the inhibitor.

-

Methodology:

-

Cell Seeding: Susceptible host cells (e.g., MT-4 cells, peripheral blood mononuclear cells) are seeded in a multi-well plate.[1][11]

-

Compound Addition: The cells are pre-incubated with serial dilutions of the test compound.[11]

-

Infection: The cells are then infected with a known amount of HIV-1 (either a wild-type or a reporter virus strain like HIV-Luc).[11][12]

-

Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral replication.[11]

-

Quantification: Viral replication is quantified by measuring a relevant endpoint, such as luciferase activity (for reporter viruses), p24 antigen levels in the supernatant, or the cytopathic effect.[11][13] The EC₅₀ value is determined from the dose-response curve.

-

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication rather than general cell toxicity.

-

Principle: Measures the viability of cells in the presence of the test compound.

-

Methodology:

-

Cell Culture: Uninfected host cells are cultured with the same serial dilutions of the compound used in the antiviral assay.[11]

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is assessed using methods like MTT or by measuring cellular ATP levels.

-

Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated. A high selectivity index (SI = CC₅₀ / EC₅₀) indicates that the compound has a good therapeutic window.[10]

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols: GSK-364735 In Vitro Strand Transfer Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent and selective inhibitor of HIV-1 integrase, a critical enzyme for viral replication. This document provides a detailed protocol for an in vitro strand transfer assay to evaluate the inhibitory activity of this compound and other compounds targeting the strand transfer step of HIV-1 integration. The protocol is based on a non-radioactive, ELISA-based method, offering a safe and high-throughput-compatible alternative to traditional radioactive assays.

This compound is a naphthyridinone that potently inhibits the strand transfer activity of recombinant HIV-1 integrase.[1][2] It functions by binding to the two-metal binding site within the catalytic center of the integrase enzyme.[1] This inhibition is specific to the strand transfer step, which is the process of joining the viral DNA ends into the host cell's genome.[3][4]

Signaling Pathway: Inhibition of HIV-1 Integrase Strand Transfer

The following diagram illustrates the mechanism of action of this compound in inhibiting the HIV-1 integrase-mediated strand transfer reaction.

Caption: Mechanism of this compound inhibition of HIV-1 integrase.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of this compound against HIV-1 integrase.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Strand Transfer | Recombinant HIV-1 Integrase | 8 ± 2 | [1] |

| This compound | Strand Transfer | Recombinant HIV-1 Integrase | 7.8 ± 0.8 | [2] |

Experimental Protocol: In Vitro Strand Transfer Assay (ELISA-based)

This protocol describes a non-radioactive method to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of compounds like this compound. The assay relies on the use of a biotin-labeled donor DNA substrate and a digoxin-labeled target DNA substrate. The strand transfer product is captured on a streptavidin-coated plate and detected with an anti-digoxin antibody conjugated to horseradish peroxidase (HRP).

Materials and Reagents

-

Recombinant HIV-1 Integrase: Purified, full-length protein.

-

This compound: or other test compounds, dissolved in DMSO.

-

Biotinylated Donor Substrate (DS) DNA: A double-stranded oligonucleotide corresponding to the U5 end of the HIV-1 LTR, with a 5' biotin label on one strand.

-

Digoxin-labeled Target Substrate (TS) DNA: A double-stranded oligonucleotide with a 3' digoxin label on one strand.

-

Streptavidin-coated 96-well plates.

-

Reaction Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 100 mM NaCl, 25 µM ZnCl₂, 10% polyethylene glycol).

-

Wash Buffer: (e.g., PBS with 0.05% Tween-20).

-

Blocking Buffer: (e.g., Wash Buffer with 2% BSA).

-

Anti-Digoxin-HRP conjugate.

-

TMB Substrate.

-

Stop Solution: (e.g., 1 M H₂SO₄).

-

Plate reader capable of measuring absorbance at 450 nm.

Experimental Workflow

References

- 1. Scintillation proximity assays for mechanistic and pharmacological analyses of HIV-1 integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

Application Notes and Protocols: Cytotoxicity Assay for GSK-364735

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-364735 is a potent antiretroviral agent that functions as a human immunodeficiency virus type 1 (HIV-1) integrase inhibitor.[1][2] It blocks the strand transfer step of viral DNA integration into the host cell genome, a critical step in the HIV replication cycle.[1][3] While its antiviral efficacy is well-documented, assessing its cytotoxic potential is a crucial step in preclinical safety evaluation. These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells.

Data Presentation

The results of the cytotoxicity assay can be summarized in the following table to calculate the CC50 (50% cytotoxic concentration) value.

| This compound Concentration (µM) | Absorbance (OD at 570 nm) - Replicate 1 | Absorbance (OD at 570 nm) - Replicate 2 | Absorbance (OD at 570 nm) - Replicate 3 | Mean Absorbance | % Cell Viability |

| 0 (Vehicle Control) | 100 | ||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| 200 | |||||

| 500 | |||||

| 1000 | |||||

| Positive Control (e.g., Doxorubicin) |

Calculation of % Cell Viability: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100

Experimental Protocols

Materials and Reagents

-

This compound (stock solution prepared in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom cell culture plates

-

Selected cell line (e.g., MT-4, CEM-GFP, or HEK293T)

-

Positive control for cytotoxicity (e.g., Doxorubicin)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Cell Line Selection

For assessing the cytotoxicity of an HIV-1 integrase inhibitor like this compound, it is recommended to use cell lines relevant to HIV research.

-

MT-4 cells: A human T-cell line that is highly susceptible to HIV-1 infection.[5]

-

CEM-GFP cells: A T-cell line containing a GFP reporter gene under the control of the HIV-1 LTR promoter, allowing for monitoring of infection.[6]

-

HEK293T cells: A human embryonic kidney cell line that is easily transfectable and commonly used in HIV research for producing viral particles.

Experimental Procedure

-

Cell Seeding:

-

Culture the selected cell line to 80-90% confluency.

-

Trypsinize the cells (if adherent) and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Include the following controls on the plate:

-

Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the highest concentration of this compound.

-

Untreated Control: Wells containing only cells and culture medium.

-

Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death.

-

Blank: Wells containing only culture medium (no cells) for background absorbance subtraction.

-

-

Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Mandatory Visualizations

HIV-1 Integrase Signaling Pathway

This compound targets the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host genome. The following diagram illustrates the key steps of this process that are inhibited by the compound.

Caption: Mechanism of action of this compound.

Experimental Workflow for Cytotoxicity Assay